molecular formula C22H23ClN2O3 B11508905 3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11508905
M. Wt: 398.9 g/mol
InChI Key: CESGUKARWPQQBV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methyl group, and a pentyloxy-substituted phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens (Cl₂, Br₂) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, 3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the pentyloxyphenyl group, which may affect its biological activity and chemical properties.

    3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide: Similar but without the pentyloxy substitution, potentially altering its solubility and reactivity.

Uniqueness

The presence of the pentyloxy group in 3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide makes it unique compared to its analogs. This group can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-pentoxyphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-3-4-7-14-27-17-12-10-16(11-13-17)24-22(26)20-15(2)28-25-21(20)18-8-5-6-9-19(18)23/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,26)

InChI Key

CESGUKARWPQQBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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